2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 312.14 g/mol. This compound is a derivative of indole, a heterocyclic structure that is prevalent in many natural products and pharmaceuticals. The presence of bromine and fluorine in its structure contributes to its unique chemical properties and potential biological activities .
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in medicinal chemistry and biological studies. Its CAS number is 393509-23-4, which aids in the identification and procurement of the substance from chemical databases .
This compound falls under the category of substituted indoles, specifically those that are functionalized at the acetic acid position. It is classified as an aromatic compound due to its indole core, which contributes to its reactivity and interaction with biological systems.
The synthesis of 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid typically involves several synthetic steps starting from readily available precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. Subsequent steps may involve bromination and fluorination to introduce the halogen substituents, followed by acetic acid derivatization to yield the final product .
The synthetic pathway may include:
The molecular structure of 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid features a bicyclic indole framework with specific substitutions that enhance its biological activity. The key structural components include:
Key structural data includes:
2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid involves interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, potentially inhibiting pathways involved in inflammation or other cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
The physical properties of this compound include:
Key chemical properties include:
Additional data:
The unique structure and properties of 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid lend it to various applications in scientific research:
This compound demonstrates significant promise in both academic research and practical applications within medicinal chemistry and material science domains.
The tetrahydrocyclopenta[b]indole core represents a privileged scaffold in medicinal chemistry, characterized by a fused tricyclic system that combines a five-membered carbocyclic ring with the aromatic indole nucleus. This architecture imposes significant three-dimensionality and structural rigidity, enhancing receptor binding selectivity. The specific compound 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid exemplifies strategic functionalization of this scaffold, incorporating halogen substituents and an acetic acid side chain to modulate electronic properties and biological interactions [4] [6].
The systematic IUPAC name 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid encodes critical structural information:
Table 1: Nomenclature Components of the Target Compound
Structural Element | IUPAC Interpretation |
---|---|
Core Ring System | 1,2,3,4-Tetrahydrocyclopenta[b]indole (fused tricycle: benzene, pyrrole, cyclopentane) |
Position 5 Substituent | Bromo (electron-withdrawing, lipophilic) |
Position 7 Substituent | Fluoro (electronegative, metabolic stability) |
Position 3 Functionalization | Acetic acid (hydrogen-bonding, acidity) |
Stereocenter | Chiral C3 (biological discrimination) |
Isomerism complexities arise from:
Cyclopenta-fused heterocycles emerged prominently in drug discovery during the late 20th century, leveraging their structural mimicry of bioactive indoles and prostaglandins. Key developments include:
Table 2: Molecular Properties of Key Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Form |
---|---|---|---|---|
(R)-2-(5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | 393509-05-2 | C₂₀H₁₆BrClFNO₂ | 436.7 g/mol | Powder |
2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | 393509-23-4 | C₁₃H₁₁BrFNO₂ | 312.13 g/mol | Not specified |
Table 3: Historical Development Timeline
Era | Development Milestone | Impact |
---|---|---|
1990–2000 | Prostaglandin mimicry using cyclopenta[b]indole scaffolds | Validated scaffold for inflammatory target engagement |
2000–2010 | Rational design of DP antagonists (e.g., MK-0524) with C3-acetic acid substituents | Established structure-activity relationships for receptor modulation |
2010–Present | Inclusion in Informer Libraries (e.g., Merck’s Aryl Halide Library) as synthetic benchmarks | Enabled high-throughput reaction screening for complex molecule synthesis |
Modern applications exploit halogen diversity (Br/Cl/F) for:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8